2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
Description
2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one (CAS 41724-19-0), also known as Plikatone or herbal undercanone, is a bicyclic ketone with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol . Its structure features an octahydro-methanonaphthalenone core with a methyl group at position 7 and an allyl substituent at position 2. Key physical properties include a density of 1.026 g/cm³ and a boiling point of 120–122°C at 10 Torr .
Analytical methods, such as reverse-phase HPLC using a Newcrom R1 column, are employed for its separation and purity assessment .
Properties
CAS No. |
94134-66-4 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
5-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecan-4-one |
InChI |
InChI=1S/C15H22O/c1-3-4-10-6-11-7-12(10)14-5-9(2)15(16)8-13(11)14/h3,9-14H,1,4-8H2,2H3 |
InChI Key |
UCHJHXMSDQOFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CC(C2CC1=O)CC3CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one typically involves multiple steps, starting from simpler organic molecules. One possible synthetic route could involve the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions would likely include specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one would require large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The allyl group and other functional groups can participate in substitution reactions, resulting in a variety of products.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Octahydro-Methanonaphthalenone Family
The compound belongs to a class of bicyclic ketones with varying substituents. Key analogs include:
Key Differences:
Biological Activity
2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one, also known by its CAS number 94134-66-4, is a chemical compound that has garnered attention for its potential biological activities. Understanding the biological activity of this compound is essential for its application in various fields, including pharmaceuticals and cosmetics. This article reviews the available literature on the biological activity of 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one, focusing on toxicity, genotoxicity, and potential therapeutic effects.
Chemical Structure:
- Molecular Formula: C₁₅H₂₂O
- Molecular Weight: 234.33 g/mol
- Appearance: Liquid or powder
Physical Properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one. According to a risk assessment report, the compound is not expected to be genotoxic. The following findings were noted:
- Genotoxicity:
- Repeated Dose Toxicity:
- Skin Sensitization:
- Phototoxicity:
Case Study 1: Risk Assessment Framework
A comprehensive risk assessment framework was applied to evaluate the biological activity of 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one. This included:
- Exposure Assessment: Determined that systemic exposure is below critical thresholds for toxicity.
- Toxicological Endpoints: Evaluated endpoints such as local respiratory toxicity and reproductive toxicity, concluding that no significant risks were identified .
Case Study 2: Application in Fragrance Industry
In the fragrance industry, 2-Allyloctahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one is used as a raw material. Its safety profile has been assessed through various studies, confirming its non-genotoxic nature and low sensitization potential. The compound's application in cosmetic formulations has been supported by these findings, ensuring consumer safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
